5-Bromo-2-(cyclopropylamino)benzonitrile is an organic compound characterized by a bromine atom, a cyclopropylamino group, and a benzonitrile structure. Its molecular formula is , with a molecular weight of approximately 224.1 g/mol. This compound is notable for its potential applications in medicinal chemistry and material science.
The compound is synthesized through various chemical reactions, often involving bromination and nucleophilic substitution methods. It has been studied for its biological activity and potential therapeutic uses.
5-Bromo-2-(cyclopropylamino)benzonitrile belongs to the class of organic compounds known as nitriles, which are characterized by the presence of a cyano group (). It also falls under the category of halogenated compounds due to the presence of the bromine atom.
The synthesis of 5-Bromo-2-(cyclopropylamino)benzonitrile can be achieved through several methods:
5-Bromo-2-(cyclopropylamino)benzonitrile has a distinct molecular structure characterized by:
C1=CC=C(C(=C1)C#N)BrN1CC1CC1
5-Bromo-2-(cyclopropylamino)benzonitrile can undergo various chemical reactions:
The mechanism of action for 5-Bromo-2-(cyclopropylamino)benzonitrile primarily revolves around its interactions with biological targets:
5-Bromo-2-(cyclopropylamino)benzonitrile has several important scientific applications:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: